molecular formula C10H12N2O B12097732 4-(1-Amino-2-methoxyethyl)benzonitrile

4-(1-Amino-2-methoxyethyl)benzonitrile

Cat. No.: B12097732
M. Wt: 176.21 g/mol
InChI Key: OKVAGQAJKRKQLI-UHFFFAOYSA-N
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Description

4-(1-Amino-2-methoxyethyl)benzonitrile is an organic compound with the molecular formula C10H12N2O It is a derivative of benzonitrile, featuring an amino group and a methoxyethyl group attached to the benzene ring

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-methoxyethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino and methoxyethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine hydrochloride, ionic liquids, and metal catalysts such as Fe3O4-CTAB nanoparticles . Reaction conditions typically involve moderate temperatures and the use of solvents like DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

4-(1-Amino-2-methoxyethyl)benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-methoxyethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The amino and methoxyethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(1-Amino-2-methoxyethyl)benzonitrile include:

Uniqueness

This compound is unique due to the presence of both amino and methoxyethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

4-(1-amino-2-methoxyethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-13-7-10(12)9-4-2-8(6-11)3-5-9/h2-5,10H,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVAGQAJKRKQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC=C(C=C1)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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